N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide
Description
Properties
IUPAC Name |
N-[2-(triazol-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N5O/c12-11(13,14)9-2-1-8(7-16-9)10(20)15-5-6-19-17-3-4-18-19/h1-4,7H,5-6H2,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYRFMWMVVSVDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCCN2N=CC=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide typically involves multiple steps. One common approach is the Huisgen cycloaddition reaction, also known as the "click" reaction, which forms the triazole ring. This reaction involves the cycloaddition of an azide and an alkyne in the presence of a copper(I) catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or hydrogen peroxide.
Reduction reactions might involve lithium aluminum hydride or sodium borohydride.
Substitution reactions can be facilitated by nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted triazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring and trifluoromethyl group make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as an antimicrobial agent. Its ability to disrupt microbial cell walls and inhibit enzyme activity makes it a candidate for developing new antibiotics.
Medicine: The compound's biological activity has also been explored for its potential use in treating various diseases. Its interaction with biological targets can lead to the development of new therapeutic agents.
Industry: In the chemical industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to the inhibition of key biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Benzothiazole-Based Acetamide Derivatives
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
Comparison:
- Core Structure: The target compound uses a nicotinamide core, whereas these analogs employ a benzothiazole ring. Nicotinamide derivatives, however, may exhibit enhanced solubility due to the pyridine nitrogen’s polarity .
- Substituents: Both share a trifluoromethyl group, but the target’s ethyl-triazole substituent differs from the phenyl/methoxyphenyl groups in the benzothiazole derivatives. The triazole’s hydrogen-bonding capacity could offer distinct binding modes compared to hydrophobic aryl groups .
Pyridine-Triazole Hybrids
Example Compound (from ): N-(5-Cyano-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-1-(2-methoxypyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Comparison:
- Triazole Placement: Both compounds feature a triazole linked to a pyridine ring. However, the target’s triazole is connected via an ethyl group, while the example compound has a direct pyridine-triazole bond. The ethyl spacer may reduce steric hindrance during target binding .
- Functional Groups: The example compound includes a cyano group and a methoxypyridyl moiety, which could enhance electron-withdrawing effects and π-stacking, respectively. The target’s trifluoromethyl group provides similar electron-withdrawing properties but with greater lipophilicity .
Agrochemical Triazole Derivatives (from )
Example Compounds:
- Flumetsulam (triazolo-pyrimidine sulfonamide)
- Flutolanil (benzamide with trifluoromethyl)
Comparison:
- Heterocyclic Core: Flumetsulam uses a triazolo-pyrimidine core, which is bulkier than the target’s nicotinamide. This difference may influence target specificity; sulfonamides often inhibit enzymes like acetolactate synthase, whereas nicotinamides might target NAD+-dependent pathways .
- Trifluoromethyl Role: Both flutolanil and the target compound utilize a trifluoromethyl group for metabolic resistance.
Data Table: Key Structural and Functional Comparisons
Biological Activity
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C12H12F3N5
- Molecular Weight : 285.23 g/mol
- CAS Number : 2097898-16-1
The compound contains a trifluoromethyl group and a 1,2,3-triazole moiety, which are known to enhance biological activity through various mechanisms.
Anticancer Properties
Research indicates that triazole-containing compounds exhibit promising anticancer activities. Specifically, studies have shown that derivatives similar to this compound can induce apoptosis in cancer cells and inhibit cell proliferation.
-
Mechanism of Action : The compound may exert its effects by:
- Inducing cell cycle arrest.
- Promoting apoptosis through various pathways.
- Inhibiting key enzymes involved in cancer cell survival.
-
Case Studies :
- A study demonstrated that triazole derivatives could significantly reduce the viability of lung cancer cells (IC50 values ranging from 0.65 to 27.33 μM) .
- Another investigation highlighted the potential of triazole hybrids to synergize with existing chemotherapeutics, enhancing their efficacy against resistant cancer types .
Antimicrobial Activity
This compound has also shown antimicrobial properties against various pathogens:
- Antibacterial Activity : Triazole derivatives have been reported to possess antibacterial effects against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : The compound's structure allows it to interact effectively with fungal cells, inhibiting their growth.
Structure-Activity Relationship (SAR)
The biological activity of triazole-containing compounds often depends on their structural features. Key findings include:
| Structural Feature | Effect on Activity |
|---|---|
| Trifluoromethyl group | Enhances lipophilicity and bioactivity |
| Position of substituents | Critical for binding affinity and selectivity towards target enzymes |
Research Findings
Recent studies have expanded our understanding of the biological activity of this compound:
- A review highlighted the broad spectrum of biological activities exhibited by triazole derivatives, including anti-lung cancer properties and potential use as antibacterial agents .
- Another study focused on the synthesis and evaluation of related compounds showed promising antiproliferative effects against various cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
